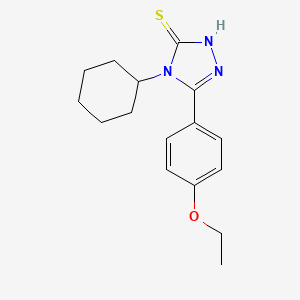

![molecular formula C13H18N4O B5541168 6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of 6-Amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves green chemistry approaches. Sodium ascorbate has been utilized as a safe catalyst in a one-pot, three-component cyclocondensation of aldehydes, phenylhydrazine, and malononitrile, producing pyrazoles in good yields under mild conditions. This process emphasizes the use of environmentally friendly multicomponent cyclocondensations, showcasing time-saving, easily available starting materials, and the minimization of waste (Kiyani & Bamdad, 2018).

Molecular Structure Analysis Spectroscopic and structural investigations of a similar compound, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been conducted using FT-IR, NMR, docking, and DFT methods. The combined use of experimental and computational work allowed a firm assignment of the majority of observed bands for the compound, indicating its pharmaceutical importance in drug discovery (Kumar et al., 2020).

Chemical Reactions and Properties The compound's synthesis process is characterized by the absence of catalysts and high yields in an environmentally benign procedure, highlighting the method's advantages such as mild conditions and avoidance of hazardous solvents (Yu et al., 2014).

Physical Properties Analysis Although direct information on the physical properties of 6-Amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is scarce, related compounds show that pyrazole derivatives are synthesized under mild conditions, with good to excellent yields, emphasizing the role of innovative solvents and catalysts in optimizing reaction conditions and product purity (Atar et al., 2014).

Chemical Properties Analysis The compound and its derivatives exhibit significant bioactive potential, serving as building blocks for various biologically important heterocyclic compounds. Recent synthetic advances have utilized these derivatives via one-pot multicomponent reactions, underlining their utility in developing biologically relevant molecules (Patel, 2017).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study demonstrated the effectiveness of pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solutions. The derivatives, including compounds closely related to the target molecule, showed significant corrosion inhibition efficiency, attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm. Experimental techniques such as weight loss measurement, electrochemical techniques, and theoretical studies using Density Functional Theory (DFT) supported these findings (Yadav et al., 2016).

Green Synthesis Methodologies

Research has also focused on the development of green synthesis methodologies for these compounds. For instance, sodium ascorbate was utilized as a catalyst in the eco-friendly synthesis of pyrazole derivatives, highlighting the use of water as a green medium and ethanol-water mixtures to enhance reaction efficiencies and yields (Kiyani & Bamdad, 2018). Another approach involved the use of deep eutectic solvents for the synthesis of pyrano[2,3-c]pyrazoles, offering advantages such as shorter reaction times, high yields, and the avoidance of toxic catalysts and solvents (Bhosle et al., 2016).

Biological Activities and Drug Discovery

Furthermore, these compounds have been investigated for their potential biological activities. A novel pyrano[2,3-c]pyrazole derivative exhibited anti-cancer activity by blocking the cell cycle through a p53-independent pathway, suggesting its potential as a therapeutic agent in cancer treatment (Sun et al., 2019). Another study synthesized and characterized novel derivatives, evaluating their antibacterial, anti-tuberculosis, and cytotoxicity properties, which indicated promising anti-bacterial and anti-tuberculosis activity for certain compounds (Vasava et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-3,4-di(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-6(2)9-8(5-14)12(15)18-13-10(9)11(7(3)4)16-17-13/h6-7,9H,15H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXYZXVSLFFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(OC2=NNC(=C12)C(C)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)

![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)

![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)

![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)

![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)